![molecular formula C4H10N4O3S2 B13432264 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated analog of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (indicated by the “d4” suffix) makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 typically involves the incorporation of deuterium atoms into the parent compound, 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated starting materials in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical properties, making it useful in studying reaction mechanisms and metabolic pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid: The non-deuterated analog of the compound.
Mesna: A related compound used as a protective agent in chemotherapy.
Cysteamine: A compound with similar thiol functionality.
Uniqueness
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is unique due to its deuterium labeling, which enhances its utility in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms also makes it valuable in studying reaction mechanisms and metabolic pathways, providing a distinct advantage over non-deuterated analogs.
Propiedades
Fórmula molecular |
C4H10N4O3S2 |
|---|---|
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2 |
Clave InChI |
MFFQNMFIVBUMBX-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N=C(N)N |
SMILES canónico |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
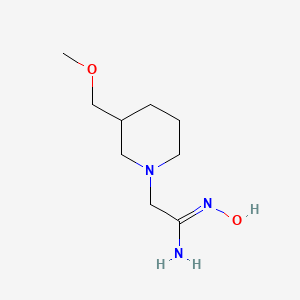
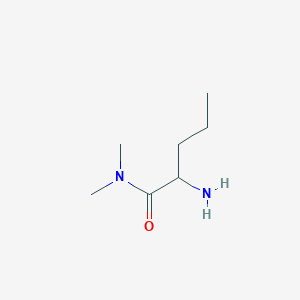
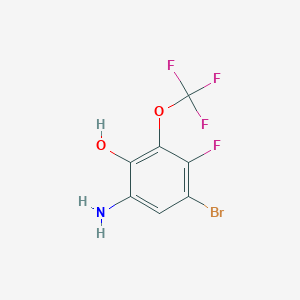
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
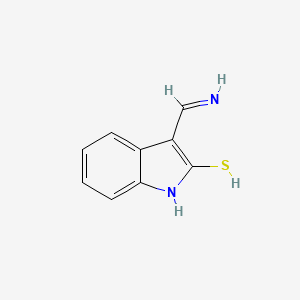
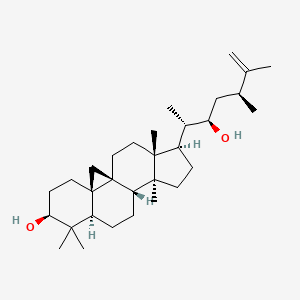
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
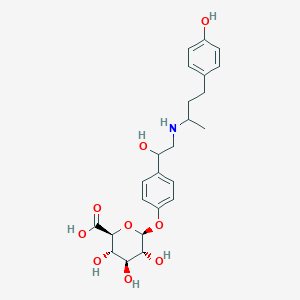
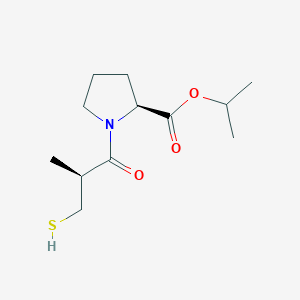
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
